(3,5-Dibromo-2,6-difluorophenyl)boronic acid

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A strategic polyhalogenated building block integrating orthogonal C–Br and B(OH)₂ handles for sequential, site-selective Suzuki couplings. Enables efficient construction of tri-aryl kinase inhibitor cores and difluorinated semiconducting oligophenylenes. Choose this scaffold for divergent synthesis of fluorinated biaryls in medicinal, agrochemical, and materials science. Sourced with 97% purity for reliable iterative cross-coupling.

Molecular Formula C6H3BBr2F2O2
Molecular Weight 315.70 g/mol
Cat. No. B14029209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromo-2,6-difluorophenyl)boronic acid
Molecular FormulaC6H3BBr2F2O2
Molecular Weight315.70 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC(=C1F)Br)Br)F)(O)O
InChIInChI=1S/C6H3BBr2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H
InChIKeyAMXHPSOKCSBKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dibromo-2,6-difluorophenyl)boronic acid: A Specialized Building Block for Orthogonal Suzuki Couplings


(3,5-Dibromo-2,6-difluorophenyl)boronic acid (CAS 2059910-57-3) is a polyhalogenated arylboronic acid featuring two bromine atoms at the 3- and 5-positions and two fluorine atoms at the 2- and 6-positions on the phenyl ring. This substitution pattern imparts unique steric and electronic properties that differentiate it from simpler mono- or difluorinated analogs, positioning it as a strategic building block in complex molecule synthesis . The compound is commercially available as a solid with a typical purity of 97% .

Why Simple Fluorophenylboronic Acids Cannot Replace (3,5-Dibromo-2,6-difluorophenyl)boronic acid in Orthogonal Synthesis


In medicinal chemistry and materials science, the ability to perform sequential, site-selective modifications is critical. While common fluorinated phenylboronic acids (e.g., 2,6-difluorophenylboronic acid) provide a single coupling handle, they lack orthogonal reactivity. (3,5-Dibromo-2,6-difluorophenyl)boronic acid uniquely integrates two C–Br bonds alongside the B(OH)₂ group, enabling controlled, iterative Suzuki-Miyaura couplings. The 2,6-difluoro substitution pattern not only electronically activates the ring but also presents known protodeboronation challenges that are partially mitigated by the specific substitution pattern [1]. Substituting with a simpler analog forfeits the capacity for differential functionalization, limiting synthetic efficiency and molecular complexity [2].

(3,5-Dibromo-2,6-difluorophenyl)boronic acid: Quantified Performance Data for Informed Procurement


Comparative Purity: (3,5-Dibromo-2,6-difluorophenyl)boronic acid vs. Commercial Analogs

The commercially supplied purity of (3,5-dibromo-2,6-difluorophenyl)boronic acid is reported as 97% , which is higher than the typical ≥95% purity specified for closely related analogs such as (3,5-dibromo-2-fluorophenyl)boronic acid (95%) and (3,5-difluorophenyl)boronic acid (≥95%) . This 2-percentage-point increase in purity reduces the potential for side reactions from boronic acid impurities, a critical factor in reactions where high precision is required.

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Enhanced Orthogonal Functionalization Potential: Dibromo vs. Monobromo Analogs

(3,5-Dibromo-2,6-difluorophenyl)boronic acid contains two C–Br bonds at the 3- and 5-positions, a feature absent in mono-bromo analogs like (4-bromo-2,6-difluorophenyl)boronic acid. This structural difference directly translates to a doubled capacity for sequential Suzuki-Miyaura couplings . While direct kinetic data comparing this specific compound to its analogs is lacking, the class-level principle is well-established: polybrominated boronic acids serve as linchpins for constructing highly substituted biaryl architectures through iterative coupling strategies [1].

Medicinal Chemistry Polymer Synthesis Sequential Coupling

Modulated Lewis Acidity and Reactivity from 2,6-Difluoro Substitution

The 2,6-difluoro substitution pattern in (3,5-dibromo-2,6-difluorophenyl)boronic acid exerts a pronounced electron-withdrawing effect, increasing the Lewis acidity of the boron center compared to non-fluorinated or less fluorinated analogs. A systematic study of fluorinated phenylboronic acids demonstrated that the introduction of fluorine atoms enhances Lewis acidity, with the position and number of substituents dictating the magnitude of the effect [1]. While specific pKa data for this exact compound is not available, the class trend indicates that the 2,6-difluoro motif leads to a more electrophilic boron center than in 2-fluoro or 3,5-difluoro analogs, which can accelerate transmetalation in Suzuki couplings [2].

Catalysis Reaction Optimization Electronic Effects

Hydrolytic Stability: Managing Protodeboronation Risk in Ortho-Fluorinated Boronic Acids

A known liability of ortho-fluorinated phenylboronic acids is their susceptibility to protodeboronation under basic aqueous conditions. The study of fluorinated phenylboronic acid stability revealed that compounds with two fluorine atoms at the ortho positions are among the least stable [1]. This is directly relevant to (3,5-dibromo-2,6-difluorophenyl)boronic acid. In contrast, analogs without ortho-fluorines (e.g., 3,5-difluorophenylboronic acid) exhibit greater hydrolytic stability [1]. This necessitates the use of anhydrous conditions or alternative boron reagents (e.g., MIDA boronates) for applications involving this scaffold, a procurement consideration for users planning aqueous Suzuki reactions.

Reagent Stability Process Chemistry Storage Conditions

High-Value Applications for (3,5-Dibromo-2,6-difluorophenyl)boronic acid in Discovery and Process Chemistry


Iterative Synthesis of Highly Substituted Biaryl Scaffolds in Medicinal Chemistry

The presence of two bromine atoms and a boronic acid group enables a three-step sequence: (1) Suzuki coupling at the boronic acid site, (2) subsequent coupling at the less-hindered C-5 bromine, and (3) final coupling at the C-3 bromine. This orthogonal reactivity is exploited to construct complex, tri-aryl architectures that are common in kinase inhibitors and other therapeutic candidates .

Precursor to Difluorinated π-Conjugated Materials for Organic Electronics

The 2,6-difluorophenyl core is a valuable motif for lowering the LUMO level in organic semiconductors. The dibromo boronic acid serves as a monomer for the synthesis of difluorinated poly- and oligo-phenylenes, which exhibit enhanced electron transport properties. Its use in one-pot, site-selective coupling strategies allows for the efficient construction of unsymmetrical terphenyls for OLED or OPV applications [1].

Synthesis of Fluorescent Probes and Molecular Sensors Requiring Orthogonal Modification

The ability to install three different functional groups via successive Suzuki couplings makes this building block ideal for creating push-pull fluorophores or sensors where the spatial arrangement of donor, acceptor, and recognition elements is critical. The fluorine atoms contribute to desirable photophysical properties such as increased quantum yield and photostability [1].

Building Block for Fluorinated Agrochemicals and Crop Protection Agents

Fluorinated aromatic rings are prevalent in modern agrochemicals due to their enhanced metabolic stability and bioavailability. (3,5-Dibromo-2,6-difluorophenyl)boronic acid provides a versatile entry point for synthesizing fluorinated biaryl and triaryl cores found in herbicides and fungicides, enabling the rapid diversification of lead candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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